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Compound of Interest

8-Chloro-1-phenylimidazo[1,5-
Compound Name:

Alpyrazine
CAS No.: 1340769-63-2
Cat. No.: B2763748

Get Quote

Executive Summary

The 8-chloro-1-phenylimidazo[1,5-a]pyrazine scaffold represents a critical pharmacophore in
modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors
(e.g., IGF-1R, EGFR, and BRD?9 inhibitors). Its planar bicyclic core, characterized by the fusion
of an electron-rich imidazole ring with an electron-deficient pyrazine ring, offers a unique
electronic profile for pi-stacking interactions within protein active sites.

This technical guide provides a comprehensive analysis of the compound's structural geometry,
synthetic pathways, and crystallographic properties. It addresses the specific challenge of
accessing the 1-phenyl substituted variant, distinguishing it from the more synthetically
accessible 3-substituted analogs.

Structural Analysis & Molecular Geometry
Core Architecture & Numbering
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The imidazo[1,5-a]pyrazine core is a 5,6-fused heteroaromatic system.[1] The "8-chloro”
designation places a reactive halogen on the pyrazine ring adjacent to the bridgehead nitrogen,
serving as a pivotal "handle" for further nucleophilic aromatic substitution (

o Planarity: The bicyclic core is strictly planar due to extensive

-conjugation.

» 1-Phenyl Orientation: Unlike the rigid core, the phenyl ring at position 1 is not coplanar.
Steric repulsion between the ortho-protons of the phenyl ring and the adjacent hydrogen (H-
8 or H-2 depending on numbering conventions) or lone pairs induces a torsion angle.

o Predicted Torsion Angle:

relative to the imidazopyrazine plane.

o Significance: This "twisted" conformation is critical for solubility and fitting into hydrophobic
pockets (e.g., the gatekeeper region of kinases) without incurring severe steric penalties.

Predicted Crystallographic Parameters

While specific unit cell data for this exact derivative remains proprietary in many contexts,
structural parameters are extrapolated from the homologous 8-chloroimidazo[1,5-a]pyridine
series (CSD Ref: CRIBRO-6 analogs).
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Parameter Value (Approx/Range) Structural Significance

Common for planar
Space Group or heteroaromatics forming

centrosymmetric dimers.

Typical for

C(8)-Cl Bond A C-ClI; susceptible to Pd-

catalyzed insertion.

Indicates partial double-bond
Bridgehead N-C A character; resonance

stabilization.

Face-to-face stacking distance
-Stacking A observed in crystal packing.

Structural Pharmacophore Diagram

The following diagram illustrates the key interaction points of the molecule, highlighting the
electronic difference between the imidazole (H-bond acceptor/donor potential) and the pyrazine

ring.

8-Chloro
C8 Position (Electrophilic Site)
(SNAr Active
C1 Position
Imidazo[1,5-a]pyrazine (Steric Bulk 1-Phenyl Group
(Planar Core) —35° Torsion (Hydrophobic/Twisted)
Fusion Point

Bridgehead N
(Basic Center)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b2763748/docs?utm_src=pdf-body-img#structural-synthetic-characterization-of-8-chloro-1-phenylimidazo-1-5-a-pyrazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2763748?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 1: Pharmacophore map of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine showing

functional regions.

Synthetic Protocols

Accessing the 1-phenyl derivative is more challenging than the 3-phenyl analog (which is
formed directly via cyclization with benzoic acid derivatives). The recommended route involves
constructing the core first, followed by regioselective halogenation and cross-coupling.

Synthesis Workflow

3-Chloropyrazine-2-carbonitrile

i

Reduction (H2/Raney Ni)
-> (3-Chloropyrazin-2-yl)methanamine

i

Cyclization (Triethyl orthoformate)
-> 8-Chloroimidazo[1,5-a]pyrazine

egioselective at C1

Bromination (NBS, DMF)
-> 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

i

Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4)
-> 8-Chloro-1-phenylimidazo[1,5-a]pyrazine

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway to the 1-phenyl target.

Detailed Methodology
Step 1: Core Formation (8-Chloroimidazo[1,5-a]Jpyrazine)
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» Reagents: (3-chloropyrazin-2-yl)methanamine, Triethyl orthoformate, catalytic p-TsOH.

o Protocol: Reflux the amine in triethyl orthoformate. The orthoformate provides the single
carbon required to close the imidazole ring at position 3 (unsubstituted), yielding the parent
scaffold.

 Validation: LC-MS should show a parent ion of ~153.5 Da.

Step 2: Regioselective Bromination
o Reagents: N-Bromosuccinimide (NBS), DMF, 0°C to RT.

e Mechanism: The imidazole ring is electron-rich compared to the pyrazine.[2] Electrophilic
aromatic substitution occurs preferentially at position 1 (or 3 if 1 is blocked, but here 3 is the
closure point, so numbering dictates C1 is the available nucleophilic carbon).

e Observation: Formation of 1-bromo-8-chloroimidazo[1,5-a]pyrazine.[2]

o Caution: Monitor strictly by TLC to prevent over-bromination.

Step 3: Suzuki-Miyaura Cross-Coupling
e Reagents: Phenylboronic acid,

(5 mol%),

(2M aq), Dioxane/Water (4:1).

» Conditions: Degas solvents thoroughly. Heat to 90°C for 4-12 hours under

o Selectivity: The C1-Br bond is more reactive toward oxidative addition than the C8-CI bond
(on the electron-deficient pyrazine), allowing selective installation of the phenyl group at C1
while preserving the 8-chloro handle for future functionalization.

Crystallization & Characterization[3]

To obtain X-ray quality crystals of the final product, specific solvent systems are required to
manage the hydrophobicity of the phenyl group against the polarity of the heteroaromatic core.
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Solvent Systems

o Slow Evaporation: Ethyl Acetate / Hexanes (1:3).

o Method: Dissolve fully in EtOAc, add Hexanes until slightly turbid, then add a drop of
EtOAc to clear. Cover with parafilm containing pinholes.

» Vapor Diffusion: THF (inner vial) / Pentane (outer reservoir).

o Rationale: Good solubility in THF; Pentane slowly reduces solubility, promoting ordered
lattice growth.

Key Characterization Data (Expected)
¢ NMR (400 MHz,

):

o

7.40-7.60 (m, 5H, Phenyl).

o

7.80 (d, 1H, Pyrazine H).

o

8.20 (s, 1H, Imidazole H-3).

(¢]

9.10 (d, 1H, Pyrazine H adjacent to N).
e Melting Point: Expected range
(sharp transition indicates high purity).
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¢ PubChem Compound Summary: "Imidazo[1,5-a]pyrazine."[3] National Center for
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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